5-Methanesulfonyl-2-methoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-methoxy-5-methylsulfonylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5S2/c1-14-7-4-3-6(15(2,10)11)5-8(7)16(9,12)13/h3-5H,1-2H3,(H2,9,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSKVHXGDXKPJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245905 | |
| Record name | 2-Methoxy-5-(methylsulfonyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7409-88-3 | |
| Record name | 2-Methoxy-5-(methylsulfonyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7409-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-(methylsulfonyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methanesulfonyl 2 Methoxybenzene 1 Sulfonamide
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 5-Methanesulfonyl-2-methoxybenzene-1-sulfonamide, several strategic disconnections can be proposed to outline potential synthetic pathways.
The most logical and common disconnection is at the sulfur-nitrogen bond of the sulfonamide group. wikipedia.org This is a standard final step in sulfonamide synthesis, leading back to the precursor 5-methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride and an ammonia (B1221849) source. This transformation is typically robust and high-yielding. thieme-connect.com
The next disconnection targets the carbon-sulfur bonds on the aromatic ring. The order in which the sulfonyl chloride and methanesulfonyl groups are introduced is crucial for achieving the desired 1,2,5-substitution pattern.
Pathway A (Convergent Synthesis): This approach involves creating two separate fragments that are later combined. researchgate.net However, for a single substituted benzene (B151609) ring, a linear approach is often more straightforward.
Pathway B (Linear Synthesis): This strategy involves the sequential functionalization of a simple starting material. A plausible linear synthesis begins with anisole (B1667542) (methoxybenzene). The challenge lies in the correct placement of the two sulfur-containing groups.
Considering the directing effects of the substituents is paramount:
Methoxy (B1213986) group (-OCH₃): Strongly activating, ortho, para-director.
Methanesulfonyl group (-SO₂CH₃): Strongly deactivating, meta-director.
Sulfonyl chloride group (-SO₂Cl): Strongly deactivating, meta-director.
A forward analysis suggests that introducing the methanesulfonyl group first is advantageous. A Friedel-Crafts reaction on anisole would yield primarily 4-(methylsulfonyl)anisole due to the strong para-directing effect of the methoxy group. Subsequent electrophilic substitution (chlorosulfonation) on this intermediate would then be directed by both existing groups. The activating methoxy group directs to the ortho position (position 2), while the deactivating methanesulfonyl group directs to the meta position (also position 2 relative to the methoxy group). This concerted directing effect strongly favors the formation of the desired 2-chloro-5-methanesulfonyl intermediate, making this the most strategically sound pathway.
Synthesis of Key Precursors and Intermediate Functionalization
Based on the retrosynthetic analysis, a practical synthesis involves a three-step sequence starting from anisole: introduction of the methanesulfonyl moiety, introduction of the sulfonyl chloride group, and finally, formation of the sulfonamide.
In the context of the chosen synthetic route, this step involves the chlorosulfonation of the key intermediate, 4-(methylsulfonyl)anisole. This is a classic electrophilic aromatic substitution reaction where chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile. docbrown.infomasterorganicchemistry.com
The reaction proceeds via the attack of the electron-rich aromatic ring on the electrophilic sulfur atom of the chlorosulfonic acid. The presence of both an activating (ortho, para-directing) methoxy group and a deactivating (meta-directing) methanesulfonyl group provides excellent regiochemical control. The substitution occurs at the position that is ortho to the methoxy group and meta to the methanesulfonyl group, yielding the desired 5-methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride.
Reaction Conditions:
Reagent: Chlorosulfonic acid, often used in excess. Thionyl chloride can sometimes be used as a diluent. epo.org
Temperature: The reaction is typically performed at low to ambient temperatures to minimize side reactions.
Solvent: The reaction can be run neat in chlorosulfonic acid or in an inert solvent like dichloromethane (B109758).
The initial step in the synthesis is the introduction of the methanesulfonyl group onto the anisole ring. This is achieved through a Friedel-Crafts reaction using methanesulfonyl chloride (CH₃SO₂Cl) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
The mechanism involves the formation of a highly reactive electrophile through the interaction of methanesulfonyl chloride with the Lewis acid. masterorganicchemistry.com This electrophile is then attacked by the nucleophilic benzene ring of anisole. masterorganicchemistry.com The potent ortho, para-directing ability of the methoxy group ensures that the substitution occurs predominantly at the para position, leading to the formation of 4-(methylsulfonyl)anisole.
Table 1: Effect of Lewis Acid Catalyst on Friedel-Crafts Methanesulfonylation of Anisole
| Catalyst | Relative Activity | Typical Conditions |
|---|---|---|
| AlCl₃ | High | 0-25°C, in CH₂Cl₂ or neat |
| FeCl₃ | Moderate | 25-50°C, in nitrobenzene |
| ZnCl₂ | Low | Higher temperatures required |
This table is illustrative and based on general principles of Friedel-Crafts reactions.
The final step in the synthesis is the conversion of the sulfonyl chloride group to a sulfonamide. wikipedia.org This is a nucleophilic substitution reaction where 5-methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride is treated with ammonia. thieme-connect.com The reaction is generally efficient and high-yielding. organic-chemistry.org
The mechanism involves the nucleophilic attack of the ammonia molecule on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the primary sulfonamide. Typically, two equivalents of ammonia are used: one to act as the nucleophile and the second to neutralize the hydrogen chloride (HCl) byproduct. wikipedia.org
Typical Reaction Conditions:
Ammonia Source: Aqueous ammonia solution or ammonia gas bubbled through the reaction mixture.
Solvent: A solvent that can dissolve the sulfonyl chloride without reacting, such as tetrahydrofuran (THF), acetonitrile (B52724), or ethanol, is commonly used. nih.govchemicalbook.com
Temperature: The reaction is often carried out at room temperature.
Isolation and Purification Techniques for this compound
The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product with the desired purity for subsequent applications. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.
Crystallization and Recrystallization Methodologies
Crystallization is a primary technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of crystals of the pure compound while impurities remain in the mother liquor.
Solvent Selection:
The choice of solvent is paramount for successful crystallization. An ideal solvent should:
Dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.
Not react with the compound.
Be sufficiently volatile to be easily removed from the purified crystals.
Dissolve impurities well at both low and high temperatures or not at all.
For sulfonamides, common crystallization solvents include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene), or mixtures thereof. For instance, a mixture of toluene and 2-propanol has been used for the crystallization of a related methoxy-substituted sulfonamide google.com.
Recrystallization:
Recrystallization is a purification technique that involves dissolving the crystalline material and then allowing it to crystallize again. This process is repeated to enhance the purity of the compound. Each successive crystallization step removes more impurities, leading to a product with higher purity.
Chromatographic Purification Strategies (e.g., Column Chromatography, HPLC)
Chromatography is a powerful purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Column Chromatography:
Column chromatography is a widely used method for the purification of organic compounds. A solution of the crude product is passed through a column packed with a solid adsorbent, typically silica gel or alumina. The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase (eluent). By collecting fractions of the eluent, the desired compound can be isolated in a pure form. The choice of eluent system (a mixture of solvents) is critical for achieving good separation. For sulfonamides, mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) are commonly used.
High-Performance Liquid Chromatography (HPLC):
HPLC is a more advanced form of column chromatography that uses high pressure to force the solvent through columns containing smaller particle sizes. This results in higher resolution and faster separation times. Preparative HPLC can be used to purify larger quantities of a compound to a very high degree of purity (>99%). While effective, it is generally more expensive and less scalable than column chromatography for bulk purification. Purity analysis by HPLC is a standard method to confirm the success of a purification process, with reported purities for related compounds often exceeding 97% google.com.
Filtration and Drying Protocols
Filtration:
After crystallization, the purified crystals are separated from the mother liquor by filtration. This is typically done using a Büchner funnel under vacuum (vacuum filtration), which is efficient for removing most of the solvent. The collected solid is then washed with a small amount of cold, fresh solvent to remove any remaining impurities adhering to the crystal surface.
Drying:
The final step in the isolation process is drying the purified solid to remove any residual solvent. Common drying methods include:
Air drying: The solid is spread on a watch glass or in a desiccator and allowed to dry in the air. This is a slow process and may not be suitable for all solvents.
Oven drying: The solid is placed in an oven at a temperature below its melting point. This is a faster method, but care must be taken to avoid decomposition of the compound.
Vacuum drying: The solid is placed in a vacuum oven or a desiccator connected to a vacuum pump. This is a very effective method for removing residual solvents, especially those with high boiling points, at a lower temperature.
The choice of drying protocol depends on the thermal stability of this compound and the volatility of the solvent used in the purification process.
Advanced Spectroscopic and Diffraction Based Structural Elucidation Methodologies
Infrared (IR) Spectroscopic Methodologies for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.
The IR spectrum of 5-Methanesulfonyl-2-methoxybenzene-1-sulfonamide would be characterized by the absorption bands of its key functional groups.
Sulfonamide Group (-SO₂NH₂): This group gives rise to several characteristic bands. The N-H stretching vibrations typically appear as two distinct bands in the region of 3400-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are strong and appear in the ranges of 1350-1310 cm⁻¹ and 1170-1145 cm⁻¹, respectively. jst.go.jp
Methoxy (B1213986) Group (-OCH₃): The C-H stretching vibrations of the methyl group are expected around 2950-2850 cm⁻¹. A strong C-O stretching band is typically observed in the 1275-1200 cm⁻¹ region for aryl ethers.
Sulfonyl Group (-SO₂-): The methanesulfonyl group also has characteristic S=O stretching vibrations. The asymmetric and symmetric stretches are expected to be strong and would appear in similar regions to the sulfonamide S=O stretches, potentially leading to overlapping or broadened bands in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ ranges. researchgate.net
Table 3: Predicted Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Sulfonamide | N-H stretch | 3400 - 3200 |
| Sulfonamide | S=O asymmetric stretch | 1350 - 1310 |
| Sulfonamide | S=O symmetric stretch | 1170 - 1145 |
| Methoxy | C-H stretch | 2950 - 2850 |
| Methoxy | C-O stretch | 1275 - 1200 |
| Sulfonyl | S=O asymmetric stretch | 1350 - 1300 |
| Sulfonyl | S=O symmetric stretch | 1160 - 1120 |
| Aromatic Ring | C=C stretch | 1600 - 1450 |
Predicted values are based on standard functional group absorption frequencies.
Vibrational Modes of the Substituted Benzene (B151609) Ring
The vibrational modes of the benzene ring are particularly informative. The substitution pattern (1, 2, 5) influences the positions and intensities of several key bands:
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The exact frequencies can be subtly influenced by the electronic nature of the substituents.
Overtone/Combination Bands: The region between 2000-1650 cm⁻¹ often shows a pattern of weak overtone and combination bands that is highly characteristic of the benzene substitution pattern.
C=C Ring Stretching: The benzene ring itself has several stretching vibrations, which are expected in the 1625-1430 cm⁻¹ region. For substituted benzenes, these often appear as a series of sharp bands.
In-Plane C-H Bending: These vibrations occur in the 1300-1000 cm⁻¹ range.
Out-of-Plane C-H Bending: The substitution pattern strongly dictates the position of these intense bands, typically found between 900-675 cm⁻¹. For a 1,2,5-trisubstituted ring, a characteristic band is expected in the 850-800 cm⁻¹ region.
In addition to the ring modes, strong characteristic vibrations from the substituents would be prominent. The sulfonyl group (-SO₂-) in both the sulfonamide and methanesulfonyl moieties gives rise to strong asymmetric and symmetric stretching bands. Based on studies of related benzenesulfonamides, these are expected around 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). tandfonline.comnih.gov The methoxy (-OCH₃) and methyl (-CH₃) groups would also show characteristic C-H stretching and bending vibrations.
Table 1: Predicted Characteristic Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 |
| C=C Ring Stretch | Benzene Ring | 1625 - 1430 |
| Asymmetric SO₂ Stretch | Sulfonamide/Methanesulfonyl | 1370 - 1330 |
| Symmetric SO₂ Stretch | Sulfonamide/Methanesulfonyl | 1180 - 1160 |
| C-O Stretch | Methoxy | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |
| Out-of-Plane C-H Bend | Benzene Ring (1,2,5-subst.) | 900 - 800 |
Note: This interactive table is based on predicted values from spectroscopic correlation tables and data from similar compounds.
Mass Spectrometric (MS) Methodologies for Molecular Formula Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of molecular weight and the elucidation of molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a compound's exact mass, which can be used to deduce its elemental composition and confirm its molecular formula, distinguishing it from other compounds with the same nominal mass.
The molecular formula for this compound is C₈H₁₁NO₅S₂. The theoretical exact mass of its neutral form and its protonated ion ([M+H]⁺), which is commonly observed in electrospray ionization (ESI), can be calculated by summing the exact masses of the most abundant isotopes of each element.
Table 2: Theoretical Exact Mass Calculation
| Element | Count | Exact Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |
| Hydrogen (¹H) | 11 | 1.007825 | 11.086075 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 5 | 15.994915 | 79.974575 |
| Sulfur (³²S) | 2 | 31.972071 | 63.944142 |
| Total (Neutral) | 265.007866 | ||
| [M+H]⁺ | 266.015691 |
An experimental HRMS measurement yielding an m/z value within a few parts per million (ppm) of 266.0157 would provide strong evidence for the assigned molecular formula.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecule at m/z 266.0) which is then fragmented by collision-induced dissociation (CID). The resulting product ions are analyzed to reveal information about the molecule's structure.
The fragmentation of aromatic sulfonamides is well-studied. nih.govnih.govresearchgate.net For this compound, several characteristic fragmentation pathways can be predicted:
Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for aromatic sulfonamides involves the neutral loss of SO₂ (64 Da) from the sulfonamide group. nih.govresearchgate.net
Cleavage of the C-S Bond: Scission of the bond between the benzene ring and the sulfonamide sulfur can lead to characteristic fragment ions.
Cleavage of the S-N Bond: Heterolytic cleavage of the S-N bond in the sulfonamide group is also a common pathway. researchgate.net
Loss of Methyl Radical: The methanesulfonyl and methoxy groups can lose a methyl radical (•CH₃, 15 Da).
Table 3: Predicted MS/MS Fragmentation for [C₈H₁₁NO₅S₂ + H]⁺
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Description |
| 266.0 | 202.0 | SO₂ (64.0 Da) | Loss of sulfur dioxide from the sulfonamide group. |
| 266.0 | 187.0 | SO₂NH (79.0 Da) | Cleavage of the C-S bond. |
| 266.0 | 251.0 | •CH₃ (15.0 Da) | Loss of a methyl radical from the methanesulfonyl or methoxy group. |
| 187.0 | 159.0 | CO (28.0 Da) | Subsequent loss of carbon monoxide after C-S cleavage. |
Note: This interactive table outlines plausible fragmentation pathways based on established mechanisms for similar compounds.
X-ray Crystallographic Methodologies for Solid-State Three-Dimensional Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. excillum.comrigaku.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Crystal Growth Techniques for Single Crystal Formation
The primary prerequisite for single-crystal X-ray diffraction is the availability of a high-quality single crystal, typically 0.1-0.5 mm in size. For a small organic molecule like this compound, several common techniques could be employed for crystal growth: acadpubl.eu
Slow Evaporation: This is the most common and simplest method. The compound is dissolved in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. The solvent is then allowed to evaporate slowly and undisturbed over days or weeks, leading to the gradual formation of crystals as the solution becomes supersaturated.
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then cooled slowly and controllably, reducing the solubility of the compound and inducing crystallization.
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed inside a larger, sealed container that holds a larger volume of a miscible "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
Sublimation: For compounds that are thermally stable, sublimation can be used to grow crystals directly from the gas phase. acs.org
The choice of solvent is critical and often requires empirical screening of various options (e.g., ethanol, acetone, ethyl acetate, dichloromethane (B109758), water, or mixtures thereof).
Data Collection and Structure Refinement Protocols
Once a suitable crystal is obtained, it is mounted on a diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. A detector records the positions and intensities of these reflections.
Data Collection: The crystal is rotated in the X-ray beam to collect a complete dataset of reflections. Key parameters for data collection include the X-ray source (e.g., Mo Kα or Cu Kα radiation), temperature (data is often collected at low temperatures, e.g., 100 K, to minimize thermal vibrations), and exposure time per frame.
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is typically solved using direct methods or Patterson methods. This initial model is then refined using a least-squares algorithm (e.g., Rietveld refinement if starting from powder data). nih.govacs.org The refinement process adjusts atomic coordinates and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by crystallographic R-factors (e.g., R1, wR2), where lower values indicate a better fit.
Table 4: Typical Parameters for Small-Molecule X-ray Data Collection and Refinement
| Parameter | Typical Value / Method |
| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) |
| Temperature | 100 K - 293 K |
| Structure Solution Method | Direct Methods (e.g., SHELXT) |
| Refinement Method | Full-matrix least-squares on F² (e.g., SHELXL) |
| Final Quality Indicator | R1 < 0.05, wR2 < 0.15 for a good quality structure |
Despite a comprehensive search for crystallographic and spectroscopic data on the chemical compound this compound, no specific experimental results pertaining to its molecular conformation, bond lengths, bond angles, or intermolecular interactions could be located in the available scientific literature and databases.
The structural elucidation of a chemical compound, as outlined in the requested sections, relies on advanced analytical techniques such as single-crystal X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy. These methods provide precise atomic coordinates and connectivity, which are essential for determining the three-dimensional arrangement of atoms (molecular conformation), the distances between atomic nuclei (bond lengths), and the angles between chemical bonds (bond angles). Furthermore, X-ray diffraction studies on crystalline solids reveal how individual molecules are arranged with respect to one another, offering insights into intermolecular forces like hydrogen bonding and other non-covalent interactions that govern the crystal packing.
Unfortunately, published studies containing this specific information for this compound are not available. While general principles of organic chemistry and computational modeling can predict a likely conformation, such theoretical data would not meet the requirement for an article based on detailed, published research findings. The professional and authoritative tone required for the article necessitates reliance on peer-reviewed, experimental data, which is absent for this particular compound.
Therefore, the sections on the analysis of molecular conformation, bond lengths, bond angles, and the investigation of intermolecular interactions and crystal packing motifs for this compound cannot be completed at this time.
Computational and Theoretical Chemistry Approaches for 5 Methanesulfonyl 2 Methoxybenzene 1 Sulfonamide
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting a wide range of molecular properties.
The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. The basis set is a set of mathematical functions used to construct the molecular orbitals. For a molecule like 5-Methanesulfonyl-2-methoxybenzene-1-sulfonamide, which contains second-row elements (sulfur) and is of moderate size, Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed to provide a good balance of accuracy and computational efficiency. mdpi.comnih.gov The inclusion of polarization functions (d,p) is essential for accurately describing the bonding involving the sulfur atom.
The exchange-correlation functional approximates the complex many-electron interactions. Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are widely used for organic molecules as they incorporate a portion of the exact exchange from Hartree-Fock theory with DFT exchange and correlation. researchgate.netindexcopernicus.com The selection of the functional and basis set is a critical first step and is often validated by comparing calculated properties with available experimental data for related compounds.
| Parameter | Common Selections for Sulfonamides | Rationale |
| Exchange-Correlation Functional | B3LYP, PBE0, M06-2X | Provides a good balance of accuracy for geometry, electronic properties, and thermochemistry. |
| Basis Set | 6-31G(d,p), 6-311++G(d,p), cc-pVTZ | Includes polarization and diffuse functions necessary for describing non-covalent interactions and the electronic distribution around heteroatoms. |
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of this compound. The presence of rotatable bonds, such as the C-S and S-N bonds, suggests that the molecule can exist in multiple conformations.
Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers. This is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation. The relative energies of different conformers can be calculated to determine their population at a given temperature.
| Dihedral Angle | Optimized Value (Degrees) | Energy (kcal/mol) |
| C-S-N-C | 178.5 | 0.00 |
| C-O-C-C | -179.2 | 0.00 |
| C-S-C-C | 85.3 | 0.00 |
Note: The data in this table is illustrative and represents typical outputs of a geometry optimization calculation.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in chemical reactions. For this compound, the HOMO is expected to be localized on the electron-rich methoxybenzene ring, while the LUMO may be distributed across the electron-withdrawing sulfonyl groups.
| Orbital | Energy (eV) | Description |
| HOMO | -7.2 | Primarily located on the methoxybenzene ring. |
| LUMO | -1.5 | Distributed across the sulfonamide and methanesulfonyl groups. |
| HOMO-LUMO Gap | 5.7 | Indicates high chemical stability. |
Note: The data in this table is illustrative and represents typical outputs of a HOMO-LUMO analysis.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential and are susceptible to electrophilic attack, while blue areas represent positive potential and are prone to nucleophilic attack. Green regions are neutral.
For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the sulfonyl and methoxy (B1213986) groups, as well as the nitrogen of the sulfonamide, indicating these are sites for electrophilic interaction. The hydrogen atoms of the sulfonamide and the aromatic ring may exhibit a positive potential.
DFT calculations can accurately predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). epstem.net These theoretical predictions, when compared with experimental spectra, can aid in the structural elucidation of the molecule. nih.gov
| ¹³C Chemical Shift (ppm) | Predicted | Experimental |
| C1 | 150.2 | 150.5 |
| C2 | 112.8 | 113.1 |
| C3 | 122.5 | 122.9 |
| C4 | 120.1 | 120.4 |
| C5 | 135.6 | 135.9 |
| C6 | 130.4 | 130.7 |
Note: The data in this table is illustrative and represents a comparison between predicted and hypothetical experimental NMR data.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation changes and how it interacts with its environment, such as a solvent. peerj.com
Force Field Selection and Validation
The initial and one of the most critical steps in conducting molecular dynamics (MD) simulations is the selection of an appropriate force field. A force field is a set of parameters used to calculate the potential energy of a system of atoms or molecules. The choice of force field is crucial as it directly influences the accuracy of the simulation. For a molecule like this compound, commonly used force fields would include:
General Amber Force Field (GAFF): Often used for drug-like organic molecules.
CHARMM General Force Field (CGenFF): Another widely used force field for small molecules.
OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom): A popular choice for simulating organic liquids and biomolecules.
Validation of the selected force field is a critical step. This process typically involves comparing computationally derived properties with available experimental data. For this compound, this could involve:
Quantum Mechanical (QM) Calculations: High-level QM calculations, such as those using Density Functional Theory (DFT), can be performed to determine the molecule's optimal geometry and vibrational frequencies. These QM-derived parameters can then be compared to those generated by the chosen force field to assess its accuracy.
Experimental Data Comparison: If available, experimental data such as crystal structures (providing bond lengths and angles) or spectroscopic data (like NMR) can be used to validate the force field's ability to reproduce real-world properties.
An illustrative comparison for force field validation is presented in Table 1.
| Parameter | Experimental (Hypothetical) | Force Field A (e.g., GAFF) | Force Field B (e.g., CGenFF) |
| Bond Length (S-N) | 1.65 Å | 1.66 Å | 1.64 Å |
| Bond Angle (O-S-O) | 119.5° | 119.8° | 119.3° |
| Dihedral Angle (C-S-N-H) | 60.2° | 61.5° | 59.8° |
Table 1: Illustrative Data for Force Field Validation. This table demonstrates how bond lengths, angles, and dihedral angles from a selected force field would be compared against experimental or high-level quantum mechanics data to ensure the chosen parameters accurately represent the molecule's geometry.
Simulation Setup and Equilibration Procedures
Once a validated force field is chosen, the simulation system is set up. This involves several key steps:
Solvation: The this compound molecule is placed in a simulation box, which is then filled with a suitable solvent, most commonly water, to mimic physiological conditions. The choice of water model (e.g., TIP3P, SPC/E) is also an important consideration.
Ionization: Ions (e.g., Na+, Cl-) are added to the system to neutralize any net charge and to mimic a specific ionic strength, which is important for biological relevance.
Minimization: The initial system, which may have unfavorable atomic clashes, undergoes energy minimization to relieve any steric strain and to reach a local energy minimum.
Equilibration: The system is then gradually brought to the desired temperature and pressure through a process of equilibration. This is typically done in two phases:
NVT Ensemble (Canonical Ensemble): The system is heated to the target temperature while keeping the number of particles (N), volume (V), and temperature (T) constant.
NPT Ensemble (Isothermal-Isobaric Ensemble): The system is then equilibrated at the target temperature and pressure, with the number of particles (N), pressure (P), and temperature (T) held constant. This allows the density of the system to relax to an appropriate value.
The equilibration process is monitored by observing properties like temperature, pressure, and root-mean-square deviation (RMSD) to ensure the system has reached a stable state before the production simulation begins.
Trajectory Analysis for Conformational Space Exploration
Following equilibration, a production MD simulation is run for a significant length of time (nanoseconds to microseconds) to generate a trajectory of the molecule's movements. This trajectory file is a rich source of information about the conformational dynamics of this compound.
Analysis of this trajectory can reveal:
Conformational Flexibility: By analyzing the fluctuations in dihedral angles of rotatable bonds, the flexibility of different parts of the molecule can be assessed.
Dominant Conformations: Clustering algorithms can be applied to the trajectory to identify the most populated or representative conformations of the molecule in solution.
Intramolecular Interactions: The presence and stability of intramolecular hydrogen bonds or other non-covalent interactions can be monitored throughout the simulation.
Solvent Interactions: The radial distribution function can be calculated to understand the structuring of solvent molecules around different functional groups of the solute.
Molecular Docking Studies for Theoretical Molecular Recognition and Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is widely used in drug design to predict the binding mode of a ligand to a protein target. nih.govchemicalbook.comnih.gov
Selection and Preparation of Representative Protein Models
Given that sulfonamides are a well-known class of carbonic anhydrase inhibitors, various isoforms of human carbonic anhydrase (hCA) would be logical targets for docking studies with this compound. nih.govsemanticscholar.org Commonly studied isoforms include hCA I, II, IX, and XII. semanticscholar.org
The selection of a specific protein model would typically involve obtaining a high-resolution crystal structure from a repository like the Protein Data Bank (PDB). nih.govchemicalbook.comnih.gov Preparation of the protein structure is a crucial step and generally includes:
Removing water molecules and other non-essential ligands from the crystal structure.
Adding hydrogen atoms, which are often not resolved in crystal structures.
Assigning protonation states to ionizable residues (e.g., histidine, aspartic acid, glutamic acid) based on the physiological pH.
Repairing any missing residues or atoms in the protein structure.
Ligand Preparation and Flexible Docking Algorithms
The 3D structure of this compound needs to be prepared for docking. This involves:
Generating a low-energy 3D conformation of the molecule.
Assigning correct atom types and partial charges.
Defining rotatable bonds to allow for conformational flexibility during the docking process.
Flexible docking algorithms are then employed, which allow for the ligand to change its conformation during the docking simulation, providing a more realistic representation of the binding process. Popular docking programs that utilize such algorithms include AutoDock, Glide, and GOLD. These programs use scoring functions to estimate the binding affinity for different poses of the ligand in the protein's active site.
Analysis of Predicted Binding Interactions
The output of a docking study is a set of predicted binding poses for this compound within the active site of the target protein, each with a corresponding binding score. A thorough analysis of the top-ranked poses is then conducted to identify key binding interactions, which may include:
Hydrogen Bonds: These are crucial for specificity and affinity. For a sulfonamide binding to carbonic anhydrase, a key interaction would be the coordination of the sulfonamide group with the zinc ion in the active site and hydrogen bonding with nearby residues like Thr199. nih.gov
Hydrophobic Contacts: Interactions between nonpolar regions of the ligand and hydrophobic residues in the active site (e.g., valine, leucine, phenylalanine) contribute significantly to binding affinity.
An example of the kind of data generated from a docking analysis is shown in Table 2.
| Interaction Type | Interacting Ligand Atom | Interacting Protein Residue | Distance (Å) |
| Hydrogen Bond | Sulfonamide Oxygen | Thr199 | 2.8 |
| Hydrogen Bond | Sulfonamide Nitrogen | Thr199 | 3.1 |
| Hydrophobic Contact | Methoxybenzene Ring | Val121 | 3.9 |
| Hydrophobic Contact | Methanesulfonyl Group | Leu198 | 4.2 |
| Coordination | Sulfonamide Nitrogen | Zn2+ | 2.1 |
Table 2: Illustrative Predicted Binding Interactions for this compound with a Carbonic Anhydrase Isoform. This table provides a hypothetical breakdown of the types of interactions, the specific atoms and residues involved, and their distances, which are critical for understanding the binding mode and affinity.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Theoretical Modeling Principles
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational and mathematical methodologies used to establish a relationship between the chemical structure of a molecule and its biological activity or physicochemical properties, respectively. wikipedia.orgnih.gov The fundamental principle is that the properties and activity of a chemical, such as this compound, are determined by its molecular structure. fiveable.me By quantifying structural features into numerical values known as molecular descriptors, QSAR/QSPR models can predict the behavior of new or untested compounds. wikipedia.orgneovarsity.org
These models are developed by applying statistical tools to correlate molecular descriptors with experimental data. derpharmachemica.comresearchgate.net The resulting mathematical equation can then be used to forecast the properties of compounds, guiding research and development by prioritizing molecules with desired characteristics. fiveable.meneovarsity.org This approach is particularly valuable in drug discovery and environmental science for predicting efficacy, toxicity, or environmental fate. wikipedia.orgsemanticscholar.org For a series of sulfonamide derivatives, QSAR/QSPR can provide critical insights into the structural requirements for a specific biological interaction or property. nih.govnih.gov
The development of a robust QSAR/QSPR model involves several critical steps: curating a high-quality dataset, generating and selecting relevant molecular descriptors, constructing a model using statistical methods, and rigorously validating the model's predictive power. wikipedia.orgneovarsity.orgsemanticscholar.org
Generation and Selection of Molecular Descriptors
The initial and one of the most crucial stages in QSAR/QSPR modeling is the calculation of molecular descriptors. nih.gov These are numerical values that encode different aspects of a molecule's structure and properties. For a compound like this compound, thousands of descriptors can be calculated, which are broadly categorized based on their dimensionality and the information they represent. kg.ac.rsucsb.edu
Categories of Molecular Descriptors:
1D Descriptors: These are derived from the chemical formula and include basic properties like molecular weight and atom counts. nih.gov
2D Descriptors: These are calculated from the 2D representation of the molecule, describing connectivity and topology. Examples include topological indices (e.g., Randic, Balaban indices) and counts of specific structural features (e.g., number of hydrogen bond donors/acceptors). nih.govresearchgate.net
3D Descriptors: These require a 3D conformation of the molecule and describe its spatial properties, such as molecular shape, volume, and surface area. nih.gov
Physicochemical Descriptors: These represent key physicochemical properties like the octanol-water partition coefficient (logP), molar refractivity, and polarizability. fiveable.meucsb.edu
Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these descriptors provide insights into the electronic structure of the molecule. researchgate.net Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. ucsb.eduresearchgate.net
The table below illustrates a selection of molecular descriptors that could be calculated for this compound.
| Descriptor Category | Example Descriptor | Potential Significance for this compound |
| 1D | Molecular Weight (MW) | Relates to the overall size of the molecule. |
| 2D | Topological Polar Surface Area (TPSA) | Estimates the surface area occupied by polar atoms, influencing membrane permeability. |
| 2D | Number of Hydrogen Bond Donors/Acceptors | The sulfonamide group contains both donor (-NH2) and acceptor (-SO2) sites, crucial for target interactions. |
| 3D | Molecular Volume | Describes the steric bulk of the molecule, which can affect binding to a receptor pocket. |
| Physicochemical | logP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the compound, affecting its absorption and distribution. |
| Quantum-Chemical | HOMO/LUMO Energies | Relate to the molecule's electron-donating and accepting capabilities and its chemical reactivity. ucsb.edu |
| Quantum-Chemical | Electrostatic Potential | Maps the charge distribution, identifying regions likely to engage in electrostatic interactions. |
Given the vast number of potential descriptors, a critical step is the selection of a smaller, relevant subset to build the model. neovarsity.orgnih.gov This process aims to remove redundant or irrelevant descriptors to avoid overfitting and improve the model's interpretability. neovarsity.orgnih.gov Common selection methods include:
Filtering: Descriptors that are constant or highly intercorrelated are removed. nih.gov
Variable Selection Algorithms: Stochastic methods like Genetic Algorithms (GA) or stepwise regression procedures are employed to identify the combination of descriptors that yields the most predictive model. kg.ac.rsmdpi.com
Statistical Validation and Predictive Capability Assessment of Models
Once a QSAR/QSPR model is constructed, it must undergo rigorous statistical validation to ensure its reliability, robustness, and predictive power. derpharmachemica.comnih.gov Validation assesses whether the model's performance is a result of a genuine structure-property relationship or a chance correlation. derpharmachemica.com This process is typically divided into internal and external validation. nih.govbasicmedicalkey.com
Internal Validation: This technique assesses the stability and robustness of the model using the same dataset on which it was developed (the training set). derpharmachemica.combasicmedicalkey.com The most common method is cross-validation, where the dataset is repeatedly partitioned into subsets. derpharmachemica.com The model is trained on some subsets and tested on the remaining one. Leave-One-Out (LOO) cross-validation is a widely used variant. derpharmachemica.com
External Validation: This is considered the most stringent test of a model's predictive capability. nih.govbasicmedicalkey.com The model is used to predict the property or activity of an external set of compounds (the test set) that were not used during model development. basicmedicalkey.com A model's ability to accurately predict the values for the test set demonstrates its utility for new, untested molecules. semanticscholar.org
The quality and predictive ability of a QSAR/QSPR model are quantified using various statistical metrics. The Organisation for Economic Co-operation and Development (OECD) has established principles that emphasize the need for appropriate measures of goodness-of-fit, robustness, and predictivity. basicmedicalkey.com
The table below summarizes key statistical parameters used for model validation.
| Parameter | Description | Acceptable Value Range |
| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. It represents the proportion of variance in the dependent variable that is predictable from the independent variables (descriptors). | > 0.6 |
| Q² (Cross-Validated R²) | An internal validation metric that assesses the model's predictive power. A high Q² value (typically determined through leave-one-out cross-validation) indicates good robustness. tiu.edu.iq | > 0.5 |
| R²_pred (Predictive R² for External Set) | An external validation metric that measures how well the model predicts the activity/property of a new set of compounds (test set). It is a crucial indicator of the model's real-world predictive ability. | > 0.5 |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors (residuals). A lower RMSE indicates a better fit of the model to the data. | As low as possible |
A statistically robust and validated model for a series of sulfonamides, including this compound, would exhibit high values for R², Q², and R²_pred, along with a low RMSE, confirming its predictive utility.
Interpretation of Structural Features Influencing Modeled Properties
A key advantage of QSAR/QSPR modeling, beyond prediction, is the ability to interpret the model to understand which molecular features are most influential for a given property or activity. fiveable.me By analyzing the descriptors included in the final validated model, researchers can gain mechanistic insights into the structure-activity relationship. fiveable.metiu.edu.iq
For a hypothetical QSAR model developed for a series of sulfonamide analogs including this compound, the interpretation would focus on the contribution of each descriptor in the final equation. The sign (positive or negative) and magnitude of the descriptor's coefficient in a linear regression model indicate the direction and strength of its influence.
For instance, a model might reveal that:
A positive coefficient for a descriptor related to lipophilicity (e.g., logP) would suggest that increasing the compound's hydrophobicity enhances its biological activity.
A negative coefficient for a steric descriptor (e.g., molecular volume) might indicate that bulky substituents are detrimental to activity, possibly due to steric hindrance in a receptor's binding site.
The presence of a quantum-chemical descriptor like LUMO energy could highlight the importance of the molecule's ability to accept electrons in its mechanism of action. researchgate.net
The table below provides a hypothetical interpretation of descriptors that could be relevant for a QSAR model of this compound.
| Descriptor in Hypothetical Model | Structural Feature Represented | Potential Interpretation of Influence on Activity |
| TPSA (Topological Polar Surface Area) | Polarity, hydrogen bonding capacity of -SO2NH2 and -OCH3 groups. | A negative coefficient might suggest that lower polarity is favorable for crossing cell membranes to reach an intracellular target. |
| J (Balaban Index) | Molecular shape and branching. researchgate.net | A positive coefficient could indicate that a specific molecular topology is optimal for binding. |
| LUMO Energy | Electron accepting capability. researchgate.net | A negative coefficient (implying lower LUMO energy) might suggest that enhanced electrophilicity is key to the compound's interaction with a biological nucleophile. |
| ASA_H (Hydrophobic Surface Area) | Lipophilicity of the benzene (B151609) ring and methyl groups. | A positive coefficient would point towards the importance of hydrophobic interactions with the target protein. |
| Vsurf_D (Hydrophilic Volume) | Volume of hydrophilic regions (e.g., around sulfonamide group). | A specific optimal range for this descriptor could imply a balance is needed between hydrophilic and hydrophobic regions for optimal activity. |
Through this interpretive process, QSAR models serve as a powerful tool, transforming complex data into actionable knowledge that can guide the rational design and optimization of new sulfonamide compounds with improved properties. nih.gov
Exploration of Structure Activity Relationship Sar Concepts and Derivatization Strategies for 5 Methanesulfonyl 2 Methoxybenzene 1 Sulfonamide Analogs
Design Principles for Structural Modification of the Benzene (B151609) Ring
The relative positions of the methanesulfonyl, methoxy (B1213986), and sulfonamide groups on the benzene ring are critical determinants of the molecule's electronic distribution and steric bulk. Altering the substitution pattern can lead to significant changes in the compound's interaction with a biological target. The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction, while the methanesulfonyl and sulfonamide groups are strong electron-withdrawing groups.
Table 1: Predicted Effects of Positional Isomerism on Electronic and Steric Parameters
| Analog | Substitution Pattern | Predicted Electronic Effect on Sulfonamide | Predicted Steric Hindrance around Sulfonamide | Potential Impact on Activity |
|---|---|---|---|---|
| 5-Methanesulfonyl-2-methoxybenzene-1-sulfonamide | 1-SO2NH2, 2-OCH3, 5-SO2CH3 | Moderate electron withdrawal | Significant steric hindrance from ortho-methoxy group | May influence binding orientation and selectivity. |
| 4-Methanesulfonyl-2-methoxybenzene-1-sulfonamide | 1-SO2NH2, 2-OCH3, 4-SO2CH3 | Strong electron withdrawal | Significant steric hindrance from ortho-methoxy group | Altered electronic properties could impact binding affinity. |
| 3-Methanesulfonyl-2-methoxybenzene-1-sulfonamide | 1-SO2NH2, 2-OCH3, 3-SO2CH3 | Strong electron withdrawal | Moderate steric hindrance | Change in dipole moment and steric bulk may affect target interaction. |
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a valuable tool in medicinal chemistry. tandfonline.com For the benzene ring of this compound, bioisosteric replacement can be employed to modulate pharmacokinetic properties, improve metabolic stability, or explore alternative binding interactions.
Table 2: Potential Bioisosteric Replacements for the Benzene Ring
| Original Scaffold | Bioisosteric Replacement | Rationale for Replacement | Potential Advantages |
|---|---|---|---|
| Benzene | Pyridine (B92270) | Introduction of a nitrogen atom | Can act as a hydrogen bond acceptor, potentially improving solubility and binding affinity. |
| Benzene | Thiophene | Isosteric and isoelectronic with benzene | May alter metabolic profile and lipophilicity. |
| Benzene | Pyrazole | Introduction of two nitrogen atoms | Offers diverse substitution patterns and potential for multiple hydrogen bonding interactions. |
Strategies for Modulating the Sulfonamide Moiety
The sulfonamide group is a key functional moiety in many biologically active compounds, capable of acting as a hydrogen bond donor and acceptor. sioc-journal.cn Its acidic proton and the geometry of the sulfonyl group are critical for its interactions with biological targets.
Substitution on the sulfonamide nitrogen (N1) can profoundly impact the compound's biological activity. Mono-substitution on the N1 nitrogen can increase activity, while di-substitution often leads to a loss of activity. youtube.com This is because the N-H proton is often crucial for hydrogen bonding with the target protein. Replacing this proton with an alkyl or aryl group can disrupt this key interaction.
Table 3: Effects of N-Substitution on the Sulfonamide Moiety
| N-Substituent | Effect on Hydrogen Bonding | Steric Impact | Potential Effect on Activity |
|---|---|---|---|
| -H (unsubstituted) | Acts as a hydrogen bond donor. | Minimal steric hindrance. | Baseline activity, depends on target interaction. |
| -CH3 (methyl) | Loss of one hydrogen bond donor. | Minor increase in steric bulk. | May decrease or increase activity depending on the importance of the H-bond. |
| -Phenyl | Loss of one hydrogen bond donor. | Significant increase in steric bulk. | Can introduce new pi-stacking interactions but may also cause steric clash. |
In cases where the sulfonamide group contributes to metabolic instability or off-target effects, its replacement with a bioisostere can be a viable strategy. nih.gov Common bioisosteres for the sulfonamide group include amides, sulfones, and acylsulfonamides.
The replacement of a sulfonamide with a sulfone has been shown to be a successful strategy in some cases, retaining potency while addressing metabolic liabilities. nih.govcambridgemedchemconsulting.com Amides can also serve as bioisosteres, though they often exhibit different electronic and hydrogen bonding properties. Acylsulfonamides have emerged as promising alternatives to carboxylic acids, as they can form multiple hydrogen bond interactions. drughunter.com The choice of a suitable bioisostere is highly context-dependent and requires careful consideration of the specific interactions the sulfonamide group makes with its target. drughunter.com
Table 4: Bioisosteric Replacements for the Sulfonamide Group
| Original Group | Bioisosteric Replacement | Key Property Differences | Potential Impact |
|---|---|---|---|
| Sulfonamide (-SO2NHR) | Amide (-CONHR) | Amides are generally less acidic and have a different geometry. | May alter hydrogen bonding patterns and conformational preferences. |
| Sulfonamide (-SO2NHR) | Sulfone (-SO2R) | Lacks the acidic proton and hydrogen bond donor capability. | Can improve metabolic stability but will lose key hydrogen bonding interactions. |
| Sulfonamide (-SO2NHR) | Acylsulfonamide (-CONHSO2R) | More acidic than a simple amide and can act as a hydrogen bond acceptor at both oxygens. | May mimic the acidity of a carboxylic acid and form strong hydrogen bonds. |
Impact of Methanesulfonyl and Methoxy Group Derivatization
The methanesulfonyl and methoxy groups on the benzene ring also present opportunities for derivatization to fine-tune the compound's properties.
The methanesulfonyl group is a strong hydrogen bond acceptor and is metabolically stable. sioc-journal.cnnamiki-s.co.jp Its introduction can increase the polarity and solubility of a molecule. namiki-s.co.jp Derivatization of the methyl group, for example, by replacing it with a larger alkyl chain or a cyclic group, could probe for additional hydrophobic interactions in the binding pocket. The sulfonyl functional group is a key component in a wide range of therapeutic agents. nih.gov
The methoxy group, being relatively small and capable of acting as a hydrogen bond acceptor, can also be modified. Demethylation to a hydroxyl group would introduce a hydrogen bond donor and significantly increase polarity. Conversely, increasing the size of the alkyl group (e.g., to an ethoxy or propoxy group) could enhance lipophilicity and explore hydrophobic pockets. The position and nature of substituents on the aniline (B41778) ring of N-phenylbenzenesulfonamides have been shown to influence their crystal structures and intermolecular interactions. nih.gov In some instances, the removal of a methoxy group has been shown to enhance the potency of a compound by reducing steric hindrance. acs.org
Table 5: Derivatization Strategies for Methanesulfonyl and Methoxy Groups
| Original Group | Derivatization | Change in Properties | Potential Rationale |
|---|---|---|---|
| Methanesulfonyl (-SO2CH3) | -SO2CH2CH3 (Ethanesulfonyl) | Increased lipophilicity and steric bulk. | To probe for hydrophobic interactions. |
| Methanesulfonyl (-SO2CH3) | -SO2-cyclopropyl | Introduction of a rigid, lipophilic group. | To improve metabolic stability and explore specific binding pocket shapes. |
| Methoxy (-OCH3) | -OH (Hydroxy) | Increased polarity, addition of a hydrogen bond donor. | To form new hydrogen bonds and improve solubility. |
| Methoxy (-OCH3) | -OCH2CH3 (Ethoxy) | Increased lipophilicity and steric bulk. | To enhance binding in a hydrophobic pocket. |
Modifications to the Methanesulfonyl Group and Their Theoretical Implications
One common strategy is bioisosteric replacement , where a functional group is substituted with another that has similar physical or chemical properties, with the aim of enhancing the compound's biological activity or reducing toxicity. ctppc.orgdrughunter.com For the methanesulfonyl group (-SO₂CH₃), a variety of bioisosteres could be considered, each with distinct theoretical implications.
Table 1: Theoretical Bioisosteric Replacements for the Methanesulfonyl Group and Their Potential Effects
| Original Group | Bioisosteric Replacement | Potential Change in Properties | Theoretical Rationale |
| Methanesulfonyl (-SO₂CH₃) | Trifluoromethyl (-CF₃) | Increased lipophilicity, metabolic stability. nih.gov | The trifluoromethyl group is a well-known bioisostere for a methyl or methanesulfonyl group, often enhancing binding affinity and improving metabolic stability. |
| Methanesulfonyl (-SO₂CH₃) | Nitro (-NO₂) | Stronger electron-withdrawing effect, potential for altered binding interactions. | The nitro group is a powerful electron-withdrawing group that can significantly alter the electronic distribution of the benzene ring, potentially impacting interactions with target proteins. |
| Methanesulfonyl (-SO₂CH₃) | N-acetylsulfamoyl (-SO₂NHCOCH₃) | Increased hydrogen bonding capacity, potential for improved solubility. | This modification introduces both a hydrogen bond donor (N-H) and an additional acceptor (C=O), which could lead to new or enhanced interactions with a biological target. |
| Methanesulfonyl (-SO₂CH₃) | Dimethylsulfamoyl (-SO₂N(CH₃)₂) | Increased lipophilicity, loss of hydrogen bond donation from the sulfonamide. | This change would increase the steric bulk and lipophilicity in this region of the molecule while removing a potential hydrogen bond donor. |
These modifications are hypothesized to alter the molecule's electronic and steric properties, which in turn could affect its binding affinity and selectivity for a biological target. For instance, replacing the methanesulfonyl group with a more lipophilic group like trifluoromethyl could enhance membrane permeability. Conversely, introducing groups with greater hydrogen bonding potential might improve solubility and target engagement.
Alterations to the Methoxy Group and Their Influence on Molecular Interactions
The methoxy group (-OCH₃) at the 2-position is an important feature, acting as a hydrogen bond acceptor and influencing the conformation of the adjacent sulfonamide group through steric and electronic effects. Modifications to this group can fine-tune the molecule's interaction with its biological target.
Alterations could range from simple homologous extensions (e.g., ethoxy, propoxy) to the introduction of more complex functionalities. The primary goal of such changes would be to probe the steric and electronic requirements of the binding pocket in this region.
Table 2: Theoretical Modifications to the Methoxy Group and Their Potential Influence on Molecular Interactions
| Original Group | Modified Group | Potential Influence on Molecular Interactions | Theoretical Rationale |
| Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) | Increased lipophilicity, potential for enhanced van der Waals interactions. | A larger alkyl group can better fill a hydrophobic pocket, potentially increasing binding affinity through favorable van der Waals contacts. |
| Methoxy (-OCH₃) | Hydroxy (-OH) | Introduction of a hydrogen bond donor, potential for new interactions. | The hydroxyl group can act as both a hydrogen bond donor and acceptor, offering new possibilities for interaction with the target that are not possible with the methoxy group. |
| Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) | Increased lipophilicity, altered electronic properties. | This group is more lipophilic and electron-withdrawing than a methoxy group, which could alter the overall electronic character of the ring and influence long-range interactions. |
| Methoxy (-OCH₃) | Amino (-NH₂) | Introduction of a hydrogen bond donor and potential basic center. | An amino group can form hydrogen bonds as a donor and, depending on the local environment, can be protonated, introducing a positive charge. |
The strategic placement and nature of substituents on the benzenesulfonamide (B165840) ring are crucial for biological activity. nih.govnih.gov The interplay between the electronic nature of the substituents and their steric bulk can dictate the optimal binding orientation and affinity.
Mechanistic Investigations of Molecular Interactions Involving 5 Methanesulfonyl 2 Methoxybenzene 1 Sulfonamide
Theoretical Frameworks for Enzyme-Inhibitor Interaction by Sulfonamide Scaffolds
The sulfonamide functional group is a cornerstone in the design of various enzyme inhibitors, most notably targeting metalloenzymes such as carbonic anhydrases (CAs). nih.gov The interaction is primarily driven by the sulfonamide moiety acting as a zinc-binding group. acs.org Theoretical and computational frameworks are essential for understanding the nuanced interactions between the sulfonamide scaffold and the enzyme's active site.
Computational methods are pivotal in exploring the geometry of the enzyme's active site and the preferred conformation of the bound ligand. Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze the binding pose of sulfonamide inhibitors.
For sulfonamides targeting zinc-containing enzymes like carbonic anhydrase, the primary interaction involves the deprotonated nitrogen atom of the sulfonamide group coordinating with the zinc ion (Zn²⁺) in the active site. acs.orgcnr.it This interaction displaces a water molecule or hydroxide ion that is typically bound to the zinc in the native enzyme. acs.org Computational analyses reveal that this coordination is a key factor in the stabilization of the enzyme-inhibitor complex. cnr.it
Beyond the primary zinc interaction, the inhibitor's conformation is stabilized by a network of other non-covalent interactions. researchgate.net The aromatic scaffold of the sulfonamide inhibitor typically engages in van der Waals contacts and hydrophobic interactions with residues in the active site cavity. acs.orgcnr.it Furthermore, the sulfonyl oxygens and the amino group can form crucial hydrogen bonds with nearby amino acid residues, such as the highly conserved Thr199 in human carbonic anhydrase II, which further anchors the inhibitor. acs.org
MD simulations, often run for nanoseconds, allow researchers to observe the dynamic stability of these interactions over time. cnr.it Analysis of the simulation trajectories can confirm whether key interactions, like the sulfonamide-zinc coordination, are maintained throughout the simulation period. acs.orgcnr.it Rotational spectroscopy studies, complemented by ab initio calculations, have shown that the bioactive conformations of sulfonamides within a receptor are often different from their lowest-energy conformations in an isolated state, highlighting the importance of the protein environment in dictating the ligand's shape. nih.gov
The ionization state of the sulfonamide group is critical for its inhibitory activity against many target enzymes. The sulfonamide moiety (R-SO₂NH₂) is weakly acidic and can be deprotonated to its anionic form (R-SO₂NH⁻). This deprotonation is often a prerequisite for high-affinity binding to metalloenzymes, where the resulting anion coordinates directly to the metal cofactor, such as the Zn²⁺ ion in carbonic anhydrases. acs.org
Computational studies are instrumental in elucidating the proton transfer mechanisms involved in this process. Quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods can model the electronic rearrangements during proton transfer. These calculations can determine the pKa of the sulfonamide group within the specific microenvironment of the enzyme's active site, which can differ significantly from its pKa in bulk solvent.
Theoretical studies on alkylimino-substituted sulfonamides have explored the thermodynamics of proton transfer, suggesting that the transfer of an acidic proton from an alkylamine to the sulfonamide group can be a thermodynamically favorable process. acs.org The deprotonation order is crucial, with computational models proposing a sequence of proton loss from different functional groups based on their relative acidities. acs.org The ability of the deprotonated nitrogen atom to act as the zinc-binding group is a central feature of the inhibitory mechanism for this class of compounds. acs.orgtandfonline.com
Binding Kinetics and Thermodynamics from Computational Perspectives
Understanding the kinetics and thermodynamics of inhibitor binding is crucial for rational drug design. Computational approaches provide a way to estimate these properties, offering insights that can guide the optimization of lead compounds.
Molecular Mechanics combined with Poisson-Boltzmann or Generalized Born and Surface Area solvation (MM/PBSA and MM/GBSA) are popular "end-state" methods for estimating the free energy of binding of a ligand to a protein. nih.govnih.gov These methods calculate the binding energy by combining the molecular mechanics energy of the complex in the gas phase with a continuum solvation model to account for the effects of the solvent. nih.gov
The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand individually:
ΔG_bind = G_complex - (G_receptor + G_ligand)
Each term is typically broken down into contributions from molecular mechanics (ΔE_MM), polar solvation (ΔG_pol), and non-polar solvation (ΔG_nonpol). nih.gov
ΔG_bind = ΔE_MM + ΔG_solv = (ΔE_vdw + ΔE_elec) + (ΔG_pol + ΔG_nonpol)
MD simulations are first run to generate a series of snapshots (conformations) of the protein-ligand complex. acs.orgcnr.it The MM/PBSA or MM/GBSA calculations are then performed on these snapshots to obtain an average binding free energy. These methods have been successfully applied to rank inhibitors of carbonic anhydrase, showing moderate to strong correlations with experimental binding affinities. nih.gov The accuracy of these calculations can be sensitive to the choice of parameters, such as the atomic charges and the implicit solvent model used. nih.govnih.gov
Below is an interactive table showing representative data from an MM/GBSA calculation for a generic sulfonamide inhibitor binding to a target enzyme.
| Energy Component | Average Contribution (kcal/mol) | Standard Deviation (kcal/mol) |
| Van der Waals Energy (ΔE_vdw) | -45.5 | 3.2 |
| Electrostatic Energy (ΔE_elec) | -28.1 | 4.5 |
| Polar Solvation Energy (ΔG_pol) | 42.3 | 5.1 |
| Non-Polar Solvation Energy (ΔG_nonpol) | -5.8 | 0.5 |
| Binding Free Energy (ΔG_bind) | -37.1 | 4.8 |
Note: The data in this table is illustrative and represents typical values found in MM/GBSA studies of sulfonamide inhibitors. Actual values would be specific to the 5-Methanesulfonyl-2-methoxybenzene-1-sulfonamide compound and its target enzyme.
Enzymes function by lowering the activation energy of a reaction, which they achieve by stabilizing the transition state. researchgate.net Transition state analogs are potent inhibitors because they are designed to mimic the geometry and electronic properties of this high-energy intermediate state. researchgate.netnih.gov
Computational methods, particularly QM and QM/MM approaches, are essential for characterizing the structure of the transition state for an enzymatic reaction. biorxiv.org These methods can model the bond-breaking and bond-forming events that occur during catalysis. For enzymes inhibited by sulfonamides, such as serine β-lactamases, transition state analysis can reveal how the inhibitor interacts with the active site to block the normal reaction pathway. nih.gov
Studies comparing the hydrolysis of β-lactams and the sulfonylation by β-sultams (sulfonyl analogs of β-lactams) have shown that the nature of the transition state can differ significantly. nih.gov For the enzyme-catalyzed reaction, analysis of kinetic parameters can indicate whether the transition state is "early" or "late," referring to its resemblance to the reactants or products, respectively. nih.gov Computational modeling complements these experimental findings by providing a detailed three-dimensional picture of the transition state, which is invaluable for designing inhibitors that can bind to it with very high affinity. researchgate.netnih.gov
Allosteric Modulation Concepts and Theoretical Prediction
Allosteric modulation occurs when a ligand binds to a site on a protein that is distinct from the primary (orthosteric) active site, causing a conformational change that alters the protein's activity. nih.gov This mechanism offers potential advantages over traditional competitive inhibition, including greater specificity and a more nuanced control of protein function. nih.govprismbiolab.com An allosteric modulator can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the activity of the orthosteric ligand. nih.gov
The prediction of allosteric binding sites is a significant challenge in computational chemistry. researchgate.net Several computational methods have been developed to identify potential allosteric pockets on a protein's surface. These methods often analyze protein dynamics and flexibility, for instance, by using normal mode analysis to see how perturbations at one site might affect the flexibility of distant sites. researchgate.net The AlloPred server is one such tool that uses the perturbation of normal modes along with pocket descriptors in a machine learning framework to rank potential allosteric sites. researchgate.net
Once a potential allosteric site is identified, molecular docking and MD simulations can be used to predict how a compound like this compound might bind and what conformational changes it might induce. Transition state theory provides a theoretical framework to understand and predict the action of allosteric modulators on enzyme kinetics. nih.gov While the primary mechanism of action for many sulfonamides involves direct binding to the active site, the potential for allosteric modulation represents an active area of research for developing novel therapeutic agents. prismbiolab.comresearchgate.net
Intermolecular Forces and Their Contribution to Ligand-Target Association
The sulfonamide functional group is a key player in establishing strong intermolecular connections. The nitrogen atom of the deprotonated sulfonamide group is known to form a coordinate bond with the zinc ion present in the active site of metalloenzymes, a common target for this class of compounds nih.gov. This interaction is a significant contributor to the binding energy. Furthermore, the oxygen atoms of the sulfonyl group and the hydrogen atom of the sulfonamide nitrogen can act as hydrogen bond acceptors and donors, respectively, forming crucial hydrogen bonds with amino acid residues in the active site of the target protein nih.govnih.gov.
The aromatic ring of this compound facilitates van der Waals forces and hydrophobic interactions. The benzene (B151609) ring can engage in π-π stacking interactions with aromatic residues of the target protein, such as phenylalanine, tyrosine, or tryptophan. Additionally, the methanesulfonyl and methoxy (B1213986) groups can participate in dipole-dipole interactions and weaker van der Waals forces with complementary regions of the binding pocket.
To illustrate the binding interactions, molecular docking studies are often employed. These computational models predict the preferred orientation of the ligand within the binding site of the target and identify the key interacting residues. Although a specific molecular docking study for this compound is not available, such studies on other sulfonamides consistently highlight the importance of the interactions mediated by the sulfonamide group and the hydrophobic character of the aromatic ring in achieving high binding affinity mdpi.commdpi.com.
The following table summarizes the potential intermolecular forces involving this compound and their general contributions to ligand-target association, based on the behavior of similar sulfonamide compounds.
| Intermolecular Force | Functional Group Involved | Potential Interacting Residues/Moieties | Estimated Contribution to Binding Affinity |
| Coordinate Bond | Ionized Sulfonamide (-SO₂N⁻-) | Zn²⁺ ion in metalloenzymes | High |
| Hydrogen Bonding | Sulfonamide (-SO₂NH₂) | Amino acid residues (e.g., Threonine, Histidine) | Moderate to High |
| Methoxy (-OCH₃) | Polar amino acid residues | Low to Moderate | |
| Methanesulfonyl (-SO₂CH₃) | Polar amino acid residues | Low to Moderate | |
| Van der Waals Forces | Entire Molecule | All atoms in the binding pocket | Moderate (cumulative) |
| Hydrophobic Interactions | Benzene Ring | Hydrophobic amino acid residues (e.g., Leucine, Valine, Alanine) | Moderate |
| π-π Stacking | Benzene Ring | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) | Moderate |
It is important to note that the precise contribution of each intermolecular force is highly dependent on the specific topology and chemical environment of the target's binding site. Experimental techniques such as X-ray crystallography and isothermal titration calorimetry would be required to definitively characterize the binding mode and thermodynamic profile of this compound with its specific biological targets.
Advanced Synthetic Strategies for Analogs and Prodrugs of 5 Methanesulfonyl 2 Methoxybenzene 1 Sulfonamide
Parallel Synthesis and Combinatorial Chemistry Approaches for Library Generation
Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large, structurally diverse libraries of compounds, which can be invaluable for structure-activity relationship (SAR) studies. These high-throughput techniques enable the systematic modification of the 5-Methanesulfonyl-2-methoxybenzene-1-sulfonamide scaffold to explore the impact of various substituents on its biological activity.
A common strategy for the parallel synthesis of sulfonamide libraries involves the reaction of a sulfonyl chloride intermediate with a diverse panel of amines. In the context of this compound, the key intermediate, 5-methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride, can be reacted with a multitude of primary and secondary amines in a parallel fashion. This can be efficiently carried out in multi-well plates, where each well contains a different amine, leading to a library of N-substituted sulfonamide analogs.
Solid-phase synthesis offers a streamlined approach for library generation, facilitating purification and automation. The "split-mix" synthesis method is a classic combinatorial technique that can be adapted for sulfonamide libraries. In this approach, a solid support is divided into multiple portions, and a different building block is added to each. The portions are then combined, mixed, and re-divided for the subsequent reaction step. This process allows for the exponential generation of a vast number of unique compounds.
Flow chemistry has also emerged as a powerful platform for the high-throughput synthesis of sulfonamides. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. Automated flow synthesis systems can be programmed to sequentially react the core sulfonyl chloride with a library of amines, enabling the rapid production of a diverse set of analogs.
Table 1: Comparison of High-Throughput Synthesis Techniques for Sulfonamide Analogs
| Technique | Advantages | Disadvantages | Throughput |
| Parallel Synthesis (Solution-Phase) | Rapid setup, versatile | Purification can be challenging | High |
| Solid-Phase Synthesis (Split-Mix) | Simplified purification, high diversity | Requires specialized equipment and linkers | Very High |
| Flow Chemistry | Precise reaction control, high yield and purity, scalable | Higher initial equipment cost | High to Very High |
Stereoselective Synthesis of Chiral Analogs
The introduction of chirality into drug molecules can have a profound impact on their pharmacological properties, including potency, selectivity, and metabolic stability. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral compound, which is crucial for developing safer and more effective drugs. For analogs of this compound, chirality can be introduced at various positions, for instance, by incorporating chiral amines or by modifying other parts of the molecule to create stereogenic centers.
One established method for achieving stereoselectivity is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the synthetic route to direct the formation of a specific stereoisomer. A well-known example is the use of Ellman's auxiliary, tert-butanesulfinamide, which can be condensed with aldehydes or ketones to form chiral sulfinyl imines. Nucleophilic addition to these imines proceeds with high diastereoselectivity, and the auxiliary can be subsequently removed to yield the chiral amine. This approach can be used to synthesize chiral amines that are then reacted with 5-methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride. Another example involves the use of natural products like (-)-quinine as a chiral auxiliary in the asymmetric synthesis of sulfinamides.
Catalytic asymmetric synthesis represents a more efficient and atom-economical approach. This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of chiral sulfonamide analogs, transition metal catalysts, such as those based on copper or rhodium, in combination with chiral ligands, can be employed. For instance, the catalytic asymmetric addition of organometallic reagents to N-sulfonyl-imines can generate chiral sulfonamides with high enantiomeric excess.
Prodrug Design Principles and Masking Strategies (e.g., Ester, Amide Linkages)
Prodrug design is a strategic approach to temporarily modify a drug molecule to overcome undesirable properties such as poor solubility, low bioavailability, or off-target toxicity. The prodrug is an inactive or less active derivative that is converted into the active parent drug within the body, typically through enzymatic or chemical cleavage. For this compound, various prodrug strategies can be employed by masking the sulfonamide group or other functional moieties.
A common approach is to form amide-linked prodrugs . The acidic N-H of the sulfonamide can be acylated with various carboxylic acids to form N-acylsulfonamides. The choice of the acyl group can be tailored to modulate the lability of the amide bond, allowing for controlled release of the parent drug. For example, linking an amino acid to the sulfonamide nitrogen can create a prodrug that is a substrate for peptidases, potentially leading to targeted release in specific tissues.
Ester linkages can also be utilized, although this typically involves modification of other parts of the molecule if it contains a suitable hydroxyl or carboxyl group. If an analog of this compound were to be synthesized with a hydroxyl group, this could be esterified to create a prodrug with improved solubility or lipophilicity.
Another strategy involves the formation of sulfenamide prodrugs . In this approach, a thiol-containing promoiety is attached to the sulfonamide nitrogen. These sulfenamide linkages can be designed to be cleaved under specific physiological conditions.
Two-stage release mechanisms offer a more sophisticated approach to prodrug design. These systems often employ a self-immolative spacer that connects the drug to a trigger moiety. Once the trigger is activated (e.g., by an enzyme), a cascade of reactions leads to the release of the active drug. This allows for more precise control over the site and rate of drug release.
Table 2: Prodrug Masking Strategies for Sulfonamides
| Linkage Type | Promoieties | Cleavage Mechanism | Potential Advantages |
| Amide | Carboxylic acids, Amino acids | Enzymatic (e.g., amidases, peptidases) or chemical hydrolysis | Improved solubility, targeted release |
| Ester | Alcohols, Carboxylic acids (on other parts of the molecule) | Enzymatic (e.g., esterases) or chemical hydrolysis | Enhanced solubility or lipophilicity |
| Sulfenamide | Thiols | Reductive or chemical cleavage | Tunable release kinetics |
Green Chemistry Approaches in Analog Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of analogs of this compound is crucial for developing environmentally sustainable manufacturing processes.
A key focus of green chemistry is the use of environmentally benign solvents . Traditional sulfonamide synthesis often employs chlorinated solvents like dichloromethane (B109758). Green alternatives include water, ethanol, and polyethylene glycol (PEG). tandfonline.com The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability. mdpi.com
Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste by using small amounts of a catalyst that can be recycled. The development of efficient and recyclable catalysts for sulfonamide synthesis is an active area of research. For example, nano-catalysts, such as ruthenium on magnetite (nano-Ru/Fe3O4), have been shown to be effective for the direct coupling of sulfonamides and alcohols in a domino dehydrogenation-condensation-hydrogenation sequence. nih.govresearchgate.net
Mechanochemistry , or solvent-free synthesis, offers a significant reduction in solvent waste. Reactions are carried out by grinding solid reactants together, often in a ball mill. This technique has been successfully applied to the synthesis of sulfonamides, providing a cost-effective and environmentally friendly alternative to traditional solution-phase methods. rsc.orgrsc.org
The use of safer reagents is another important aspect of green chemistry. The traditional synthesis of sulfonamides often involves the use of sulfonyl chlorides, which can be hazardous. Alternative, more stable sulfur sources, such as sodium sulfinates, are being explored. researchgate.net
By incorporating these green chemistry principles, the synthesis of analogs and prodrugs of this compound can be made more efficient, safer, and more sustainable.
Future Research Directions and Uncharted Territories for 5 Methanesulfonyl 2 Methoxybenzene 1 Sulfonamide
Integration with Artificial Intelligence and Machine Learning for De Novo Design and Property Prediction
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of novel molecules. For 5-Methanesulfonyl-2-methoxybenzene-1-sulfonamide, AI and machine learning (ML) offer powerful tools for designing new analogs and predicting their physicochemical and biological properties with greater speed and accuracy.
Property Prediction: Machine learning models are increasingly used to predict a wide range of molecular properties, saving significant time and resources in the drug discovery pipeline. nih.gov For this compound, these models can be employed to forecast characteristics such as solubility, binding affinity to specific biological targets, and potential off-target effects. nih.gov By inputting the molecular structure, algorithms can elicit key attributes and correlate them with experimental data to build predictive models. nih.gov This allows for the rapid virtual screening of thousands of potential derivatives, prioritizing a smaller, more promising set of candidates for actual synthesis and laboratory testing.
| AI/ML Application | Description | Potential Impact on this compound |
| Generative Models (e.g., RNNs, GANs) | Algorithms that learn from existing molecular data to generate novel, valid chemical structures. mdpi.com | Design of new analogs with potentially superior therapeutic properties or unique functionalities. |
| Quantitative Structure-Activity Relationship (QSAR) | ML models that correlate variations in molecular structure with changes in biological activity. | Prediction of the biological efficacy of novel derivatives, guiding lead optimization. |
| Property Prediction Models | Algorithms trained to predict physicochemical properties (e.g., solubility, logP) and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. nih.gov | Early-stage filtering of candidate molecules to reduce failure rates in later development phases. |
| Proteome Screening Platforms | AI systems that predict the potential on- and off-target interactions of a small molecule across the human proteome. nih.gov | Identification of primary targets and potential side effects for the compound and its derivatives. |
Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)
Modernizing the synthesis of this compound through innovative chemical technologies can offer significant advantages in terms of efficiency, safety, and scalability.
Flow Chemistry: This technique involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch-wise fashion. mdpi.com Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved purity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents. mdpi.com Implementing a continuous-flow synthesis for this compound could enable more efficient production and facilitate the rapid synthesis of a library of derivatives for screening purposes. mdpi.com
Photoredox Catalysis: As a burgeoning field in organic synthesis, photoredox catalysis utilizes visible light to initiate and drive chemical reactions under mild conditions. researchgate.net This methodology has proven effective for constructing complex molecular architectures, including the formation of C-S bonds inherent in sulfonamides. Recent research has demonstrated that biaryl sulfonamides can be synthesized via photoredox autocatalytic pathways, where the product itself acts as the photocatalyst for its own formation. researchgate.net Applying such a strategy to the synthesis of this compound could lead to more energy-efficient and environmentally friendly production methods, avoiding the harsh reagents often used in classical sulfonamide synthesis.
| Synthetic Methodology | Traditional Batch Synthesis | Novel Methodologies (Flow/Photoredox) |
| Reaction Environment | Reactions performed in a single vessel (e.g., round-bottom flask). | Reactions occur in a continuously moving stream or are initiated by light. mdpi.comresearchgate.net |
| Process Control | Limited control over heat transfer and mixing, potential for hotspots. | Precise control over temperature, pressure, and reaction time. mdpi.com |
| Safety | Handling large volumes of reagents can be hazardous. | Smaller reaction volumes at any given time enhance safety. mdpi.com |
| Scalability | Scaling up can be challenging and may require significant process redesign. | Readily scalable by running the system for longer periods or in parallel. |
| Efficiency & Yield | Can result in lower yields and the formation of byproducts. | Often provides higher yields, greater purity, and reduced waste. mdpi.comresearchgate.net |
Development of Advanced Computational Models for Predicting Complex Molecular Behaviors
Beyond static property prediction, the next frontier in computational chemistry involves modeling the dynamic behavior of molecules in complex biological environments. Advanced computational models can simulate how this compound interacts with its biological targets over time, providing insights that are inaccessible through standard experimental techniques.
Cross-Disciplinary Research Avenues in Materials Science or Analytical Chemistry
The unique chemical structure of this compound, featuring both sulfonyl and sulfonamide groups, opens up possibilities for its application beyond medicinal chemistry.
Materials Science: The sulfonamide functional group is known to participate in strong hydrogen bonding, a property that can be exploited in the design of novel polymers or supramolecular assemblies. Investigating the potential of this compound as a building block or monomer could lead to the development of new materials with tailored properties, such as specific thermal stability, conductivity, or self-healing capabilities.
Analytical Chemistry: The compound could serve as a scaffold for the development of new chemical sensors or analytical reagents. By functionalizing the aromatic ring, it may be possible to create derivatives that exhibit a detectable response (e.g., a change in color or fluorescence) upon binding to a specific analyte, such as a metal ion or a biologically relevant small molecule. Its use as a reagent in organic synthesis to study reaction mechanisms is another potential application in the broader field of chemistry.
Q & A
Q. What are the common synthetic routes for preparing 5-Methanesulfonyl-2-methoxybenzene-1-sulfonamide, and what critical steps ensure high yield?
The synthesis typically involves sulfonation of a substituted benzene precursor followed by sulfonamide formation. Key steps include:
- Sulfonation : Reacting 2-methoxybenzene derivatives with methanesulfonyl chloride or chlorosulfonic acid under controlled conditions to introduce the sulfonyl group .
- Sulfonamide Formation : Coupling the sulfonyl chloride intermediate with ammonia or amines, often using bases like triethylamine to neutralize HCl byproducts .
- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling solvent polarity and reaction temperatures (e.g., 0–5°C for exothermic steps) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?
- NMR Spectroscopy : and NMR identify methoxy ( ppm), sulfonamide ( ppm aromatic protons), and methanesulfonyl groups ( ppm for CH) .
- IR Spectroscopy : Confirms sulfonamide (S=O stretching at 1150–1350 cm) and methoxy (C-O-C at 1250 cm) functionalities .
- Mass Spectrometry : Molecular ion peaks ([M+H]) validate the molecular weight (e.g., ~289 g/mol) .
Q. What are the known biological activities of structurally analogous sulfonamides, and how might these inform research on this compound?
Analogous sulfonamides exhibit antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. For example:
- NLRP3 Inflammasome Inhibition : Substituted benzenesulfonamides block inflammatory pathways via sulfonamide-target interactions .
- Anticancer Potential : Methoxy and sulfonyl groups in similar compounds enhance cytotoxicity by interfering with DNA replication .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
- Comparative SAR Studies : Systematically modify substituents (e.g., replacing methoxy with halogen) to assess activity trends. For instance, chloro-substituted analogs show enhanced binding to VEGFR2 compared to methoxy derivatives .
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity and identify steric/electronic effects .
- Crystallography : Solve X-ray structures of ligand-target complexes to pinpoint critical interactions (e.g., hydrogen bonds with sulfonamide groups) .
Q. What methodologies optimize reaction conditions for scalable synthesis while maintaining purity?
- Solvent Selection : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates, while low-temperature reactions minimize side products .
- Catalysis : Use coupling agents like EDC/HOBt for amide bond formation, achieving yields >70% .
- Green Chemistry : Replace thionyl chloride with less toxic agents (e.g., SOCl) for sulfonyl chloride synthesis .
Q. How do researchers evaluate the stability and degradation pathways of this compound under varying storage conditions?
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .
- HPLC-MS Monitoring : Track hydrolytic degradation (e.g., sulfonamide cleavage in acidic/basic conditions) over time .
- Storage Recommendations : Store at 0–6°C in inert atmospheres to prevent oxidation of methoxy groups .
Q. What computational tools are used to predict the compound’s pharmacokinetic properties and toxicity?
- ADMET Prediction : Software like SwissADME or ADMETlab estimates logP (~2.5), blood-brain barrier permeability (low), and CYP450 inhibition risks .
- Docking Simulations : AutoDock Vina models interactions with targets like carbonic anhydrase IX, guiding structural optimization .
Methodological Considerations
Q. What strategies mitigate challenges in isolating intermediates during multi-step synthesis?
Q. How can researchers validate the compound’s mechanism of action in cellular assays?
- Knockdown Studies : siRNA silencing of suspected targets (e.g., NLRP3) to confirm activity loss .
- Flow Cytometry : Measure apoptosis/necrosis ratios in treated vs. untreated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
